molecular formula C13H9ClN2OS B12848719 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine

4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine

Cat. No.: B12848719
M. Wt: 276.74 g/mol
InChI Key: ZVKTXSFSWOCHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine is a heterocyclic compound that belongs to the thienopyridazine family. This compound is characterized by a thieno[2,3-d]pyridazine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a chloro group at position 4 and a methoxyphenyl group at position 7 further defines its chemical structure. Compounds of this nature are of significant interest due to their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridazine intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyridazines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloro-1-hydrazinobenzothieno[2,3-d]pyridazine
  • 4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone
  • Thieno[2,3-d]pyrimidines

Uniqueness

4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74 g/mol

IUPAC Name

4-chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine

InChI

InChI=1S/C13H9ClN2OS/c1-17-10-5-3-2-4-8(10)11-12-9(6-7-18-12)13(14)16-15-11/h2-7H,1H3

InChI Key

ZVKTXSFSWOCHSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)Cl

Origin of Product

United States

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